3-Methoxy-2-phenylpyridine
CAS No.: 53698-49-0
Cat. No.: VC17470802
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53698-49-0 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 3-methoxy-2-phenylpyridine |
| Standard InChI | InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3 |
| Standard InChI Key | VJHVLELNDFVKMS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CC=C1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Methoxy-2-phenylpyridine belongs to the class of arylpyridines, characterized by a pyridine ring substituted with aromatic and alkoxy groups. Its IUPAC name is 3-methoxy-2-phenylpyridine, and its canonical SMILES representation is COC1=C(N=CC=C1)C2=CC=CC=C2. The compound’s planar structure facilitates π-π stacking interactions, while the methoxy group enhances electron density at the pyridine nitrogen.
Table 1: Molecular Properties of 3-Methoxy-2-phenylpyridine
| Property | Value |
|---|---|
| CAS No. | 53698-49-0 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| InChI Key | VJHVLELNDFVKMS-UHFFFAOYSA-N |
| PubChem CID | 20781710 |
Isomerism and Comparative Analysis
A structural isomer, 2-methoxy-3-phenylpyridine, shares the same molecular formula but differs in substituent positions. This positional isomerism significantly impacts reactivity and physicochemical properties. For instance, the 3-methoxy group in 3-methoxy-2-phenylpyridine creates steric hindrance near the pyridine nitrogen, altering its coordination behavior compared to the 2-methoxy isomer.
Synthetic Methodologies
Phenyllithium-Mediated Synthesis
The most well-documented route involves the reaction of 3-methoxypyridine with phenyllithium, yielding 3-methoxy-2-phenylpyridine with high regioselectivity. Abramovitch and Notation (1960) demonstrated that phenyllithium adds exclusively at the 2-position of 3-methoxypyridine, avoiding the 5-position entirely .
Reaction Conditions:
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Substrate: 3-Methoxypyridine
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Reagent: Phenyllithium (3 equivalents)
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Solvent: Anhydrous ether, followed by toluene
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Temperature: Reflux (110–112°C)
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the methoxy group directs phenyllithium to the adjacent 2-position through electronic effects. Infrared spectroscopy (IR) confirmed the product’s structure, showing a characteristic band at 1584 cm⁻¹ for 2,3-disubstituted pyridines .
Alternative Approaches
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Key absorptions include:
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¹H NMR (CDCl₃):
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δ 8.60–8.83 (m, 1H, pyridine H-6)
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δ 7.65–7.84 (m, 2H, phenyl ortho-H)
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δ 3.90 (s, 3H, OCH₃)
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Stability and Reactivity
The compound is stable under inert conditions but susceptible to demethylation under acidic conditions. Treatment with hydrobromic acid (HBr) converts it to 3-hydroxy-2-phenylpyridine, a precursor for further functionalization .
Applications in Research
Materials Science
The planar aromatic system makes it a candidate for:
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Liquid crystals: Via incorporation into mesogenic cores.
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Organic semiconductors: As an electron-deficient moiety in π-conjugated polymers.
Comparative Analysis with Related Compounds
Table 2: Comparison of 3-Methoxy-2-phenylpyridine and Its Isomer
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